molecular formula C12H6Cl2N2S B2425546 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine CAS No. 827614-30-2

4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine

Cat. No.: B2425546
CAS No.: 827614-30-2
M. Wt: 281.15
InChI Key: MATKJCHDNFGCKJ-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core substituted with chlorine atoms at the 4 and 7 positions and a chlorophenyl group at the 7 position. Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chlorophenylthiourea, which is then cyclized with chloroacetic acid in the presence of a base to yield the thienopyrimidine core. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Substitution Reactions: The chlorine atoms in this compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Investigated for its anticancer properties, as it can inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the suppression of cancer cell proliferation and the induction of programmed cell death (apoptosis).

Comparison with Similar Compounds

  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
  • 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine

Comparison: 4-Chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other thienopyrimidines, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

4-chloro-7-(4-chlorophenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)15-6-16-12(11)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATKJCHDNFGCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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